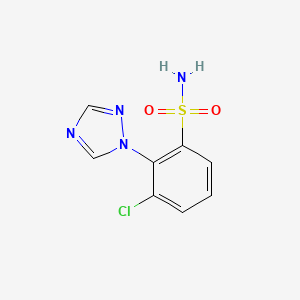
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation of the triazole ring can lead to the formation of triazole N-oxides.
Reduction Products: Reduction can yield triazole derivatives with different degrees of hydrogenation.
Applications De Recherche Scientifique
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form hydrogen bonds and interact with biomolecules is a key factor in its mechanism of action.
Comparaison Avec Des Composés Similaires
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole: A simpler triazole compound with similar biological activities.
3-Chloro-1H-1,2,4-triazole: Another chlorinated triazole with distinct chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: A triazole derivative used in the synthesis of nucleoside analogues.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Propriétés
Formule moléculaire |
C8H7ClN4O2S |
|---|---|
Poids moléculaire |
258.69 g/mol |
Nom IUPAC |
3-chloro-2-(1,2,4-triazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7ClN4O2S/c9-6-2-1-3-7(16(10,14)15)8(6)13-5-11-4-12-13/h1-5H,(H2,10,14,15) |
Clé InChI |
CXGQVFPTMRXUJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)N2C=NC=N2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




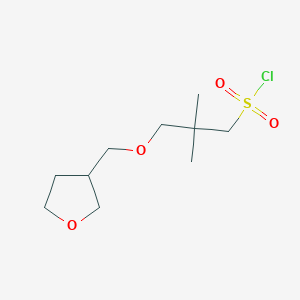
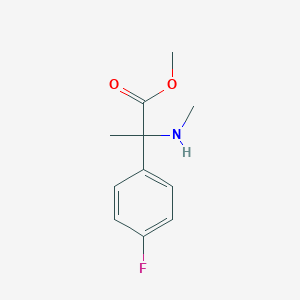
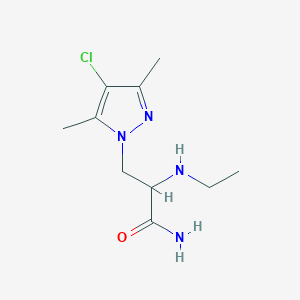
![Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride](/img/structure/B13619891.png)
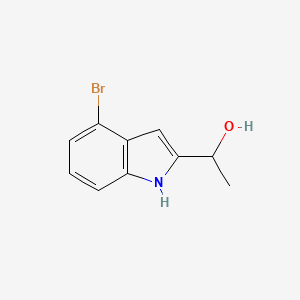
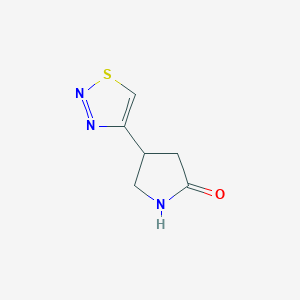
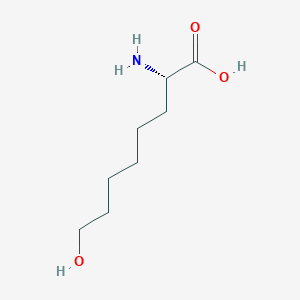
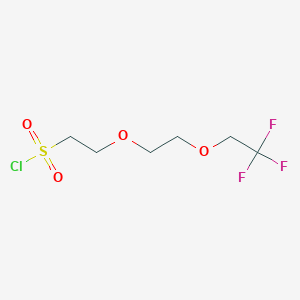

![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)


